1-{[4-Chloro-5-(thiophen-2-yl)thieno[2,3-d]pyrimidin-2-yl]methyl}piperidine
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Overview
Description
This compound is a complex organic molecule with a molecular weight of 349.91 . It contains a piperidine ring attached to a thieno[2,3-d]pyrimidine core, which is further substituted with a thiophene ring and a chlorine atom .
Molecular Structure Analysis
The molecule consists of a piperidine ring attached to a thieno[2,3-d]pyrimidine core. This core is further substituted with a thiophene ring and a chlorine atom . The InChI code for this compound is1S/C16H16ClN3S2/c17-15-14-11 (12-5-4-8-21-12)10-22-16 (14)19-13 (18-15)9-20-6-2-1-3-7-20/h4-5,8,10H,1-3,6-7,9H2
. Physical and Chemical Properties Analysis
This compound is a powder at room temperature . It has a molecular weight of 349.91 . More specific physical and chemical properties, such as melting point, boiling point, and solubility, were not found in the search results.Scientific Research Applications
Synthesis and Derivative Formation
- The compound has been utilized in the synthesis of complex thieno[2,3-d]pyrimidines, which are key intermediates in creating various biologically active compounds. For example, Paronikyan et al. (2016) synthesized derivatives by reacting similar compounds with benzoyl isothiocyanate, leading to 1-thioureido derivatives and subsequent cyclization products (Paronikyan et al., 2016).
Structural and Electronic Properties
- Compounds structurally similar to 1-{[4-Chloro-5-(thiophen-2-yl)thieno[2,3-d]pyrimidin-2-yl]methyl}piperidine have been studied for their structural and electronic properties. Georges et al. (1989) explored the crystal structures of related anticonvulsant compounds, indicating the importance of the structural orientation and electronic properties of these compounds (Georges et al., 1989).
Antimicrobial and Antifungal Activities
- Research by Patel and Patel (2017) demonstrated that derivatives of thieno[2,3-d]pyrimidines exhibit significant antimicrobial and antifungal activities. This suggests potential applications in developing novel antimicrobial agents (Patel & Patel, 2017).
Anticancer Properties
- Another significant application is in the field of cancer research. Hafez and El-Gazzar (2017) synthesized novel 6-phenyl-thieno[3,2-d]pyrimidine derivatives, which showed potent anticancer activity, highlighting the potential of these compounds in cancer treatment (Hafez & El-Gazzar, 2017).
Anti-Angiogenic Effects
- Kambappa et al. (2017) synthesized piperidine-4-carboxamide derivatives that showed significant anti-angiogenic effects, which could be vital in developing treatments for diseases characterized by abnormal angiogenesis (Kambappa et al., 2017).
Synthesis of Novel Chromophores
- Thieno[2,3-d]pyrimidine-based chromophores have been developed for creating hues on polyester fibers, as researched by Ho and Yao (2013), indicating potential applications in material sciences and textile industries (Ho & Yao, 2013).
Safety and Hazards
Biochemical Analysis
Biochemical Properties
Thienopyrimidines, such as 1-{[4-Chloro-5-(thiophen-2-yl)thieno[2,3-d]pyrimidin-2-yl]methyl}piperidine, have been reported to possess a wide range of therapeutic properties . They are remarkably effective compounds with respect to their biological and physiological functions such as anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer .
Cellular Effects
Thienopyrimidines have been shown to have a broad range of biological and pharmacological activities, including anti-bacterial, anti-tumour, and anti-diabetic effects . These effects are likely due to the interactions of these compounds with various cellular processes and signaling pathways.
Molecular Mechanism
Thienopyrimidines are known to interact with various biomolecules, potentially leading to changes in gene expression, enzyme inhibition or activation .
Temporal Effects in Laboratory Settings
It is known that the compound has a storage temperature of 4 degrees Celsius, indicating that it may be stable under refrigerated conditions .
Properties
IUPAC Name |
4-chloro-2-(piperidin-1-ylmethyl)-5-thiophen-2-ylthieno[2,3-d]pyrimidine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClN3S2/c17-15-14-11(12-5-4-8-21-12)10-22-16(14)19-13(18-15)9-20-6-2-1-3-7-20/h4-5,8,10H,1-3,6-7,9H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MODPPOVFHFZOPS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CC2=NC3=C(C(=CS3)C4=CC=CS4)C(=N2)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClN3S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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